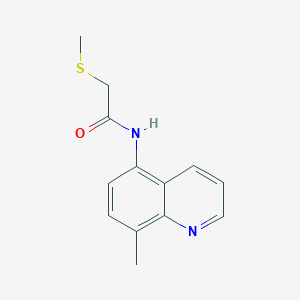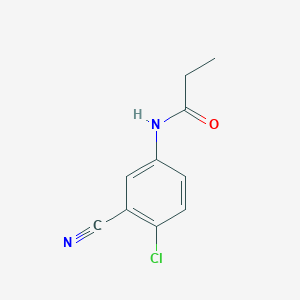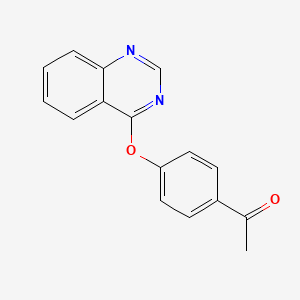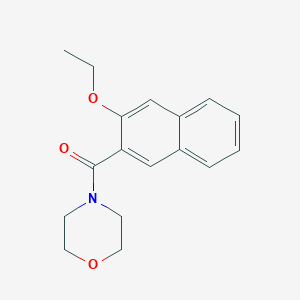
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone, also known as ENMM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ENMM belongs to the class of naphthalene derivatives and is known for its unique chemical structure and properties.
作用机制
The mechanism of action of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. It also activates the apoptotic pathway, leading to the death of cancer cells. In the case of neurodegenerative diseases, (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone acts as an antioxidant and reduces inflammation in the brain, leading to neuroprotection.
Biochemical and Physiological Effects:
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also reduces oxidative stress and inflammation in the brain, leading to neuroprotection. (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has also been shown to modulate the expression of various genes involved in cancer and neurodegenerative diseases.
实验室实验的优点和局限性
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and purified to high purity. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone also has some limitations. Its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Additionally, (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has not been tested extensively in animal models, which limits its potential for clinical applications.
未来方向
There are several future directions for research on (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone. One area of interest is the development of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to understand the mechanism of action of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone and its effects on various biological pathways. Additionally, more research is needed to understand the pharmacokinetics and toxicity of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone in animal models. Overall, (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has significant potential for therapeutic applications, and further research is needed to fully understand its properties and effects.
合成方法
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone is synthesized through a multi-step process involving the reaction of 2-ethoxynaphthalene with morpholine and formaldehyde. The reaction is carried out under controlled conditions and requires high purity reagents to obtain a pure form of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone. The yield of the reaction is typically around 60-70%, and the purity of the final product is confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(3-ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-21-16-12-14-6-4-3-5-13(14)11-15(16)17(19)18-7-9-20-10-8-18/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMVQTCGVKUCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

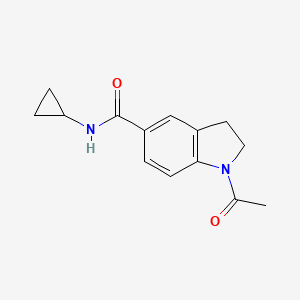
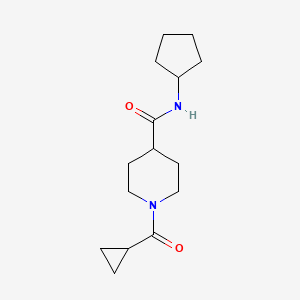
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
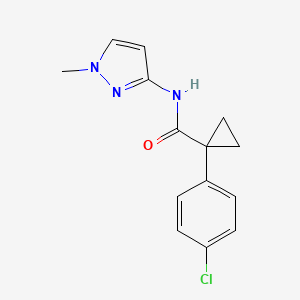
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
